REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6](Br)[CH:5]=[C:4]([NH2:9])[N:3]=1.[Cu][C:11]#[N:12]>CN(C)C=O>[NH2:1][C:2]1[CH:7]=[C:6]([C:11]#[N:12])[CH:5]=[C:4]([NH2:9])[N:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=C1)Br)N
|
Name
|
copper(I)cyanide
|
Quantity
|
0.992 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
230 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was partitioned between 10% aqueous ammonium chloride and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phases were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate dihydrate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in hot ethyl acetate
|
Type
|
ADDITION
|
Details
|
To the clear mother liquor was added heptane
|
Type
|
CUSTOM
|
Details
|
until crystallization
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=C1)C#N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.528 g | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |